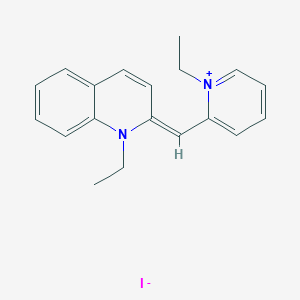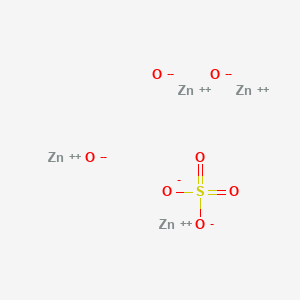
Tetrazinc trioxide sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrazinc trioxide sulphate typically involves the reaction of zinc oxide with sulfuric acid under controlled conditions. The reaction can be represented as: [ 4ZnO + H_2SO_4 \rightarrow Zn_4O_3(SO_4) + H_2O ]
Industrial Production Methods: Industrial production of this compound may involve the use of high-purity zinc oxide and sulfuric acid, with the reaction carried out in a reactor under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrazinc trioxide sulphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur trioxide, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state zinc compounds, while reduction reactions may yield lower oxidation state zinc compounds .
Applications De Recherche Scientifique
Tetrazinc trioxide sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Medicine: It is being investigated for its potential therapeutic properties, including its use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of various industrial products, including coatings, pigments, and ceramics
Mécanisme D'action
The mechanism by which tetrazinc trioxide sulphate exerts its effects involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from the compound can interact with various enzymes and proteins, influencing their activity and function. This can lead to a range of biological effects, including antimicrobial activity and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
- Zinc oxide (ZnO)
- Zinc peroxide (ZnO2)
- Zinc sulphide (ZnS)
- Zinc carbonate (ZnCO3)
- Zinc chloride (ZnCl2)
- Zinc nitrate (Zn(NO3)2)
- Zinc sulphate (ZnSO4)
Uniqueness: Tetrazinc trioxide sulphate is unique due to its specific molecular structure and the presence of both zinc and sulfate ions. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other zinc compounds may not be able to fulfill .
Propriétés
Numéro CAS |
59766-35-7 |
|---|---|
Formule moléculaire |
O7SZn4 |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
tetrazinc;oxygen(2-);sulfate |
InChI |
InChI=1S/H2O4S.3O.4Zn/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;3*-2;4*+2/p-2 |
Clé InChI |
VEVDFHYTLQZUJT-UHFFFAOYSA-L |
SMILES canonique |
[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


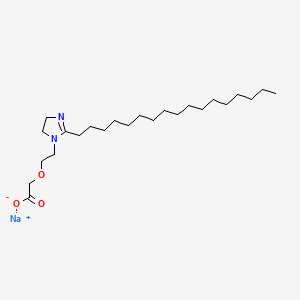
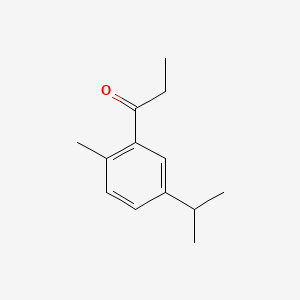

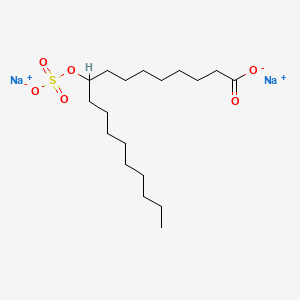
![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)
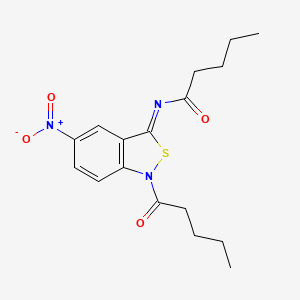


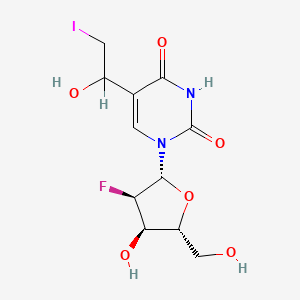
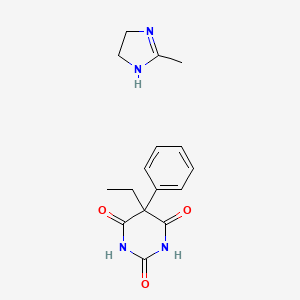

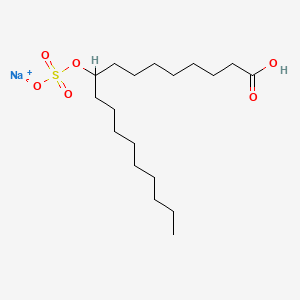
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
